Benzamide, 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]- typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling with 4-Propylphenyl Group: The tetrazole intermediate is then coupled with a 4-propylphenyl group using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation of the corresponding hydroxy precursor using methyl iodide in the presence of a base.
Formation of the Benzamide: The final step involves the condensation of the intermediate with 4-methoxybenzoic acid under dehydrating conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid and 4-propylbenzoic acid.
Reduction: Formation of 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
Benzamide, 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of benzamide, 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for various derivatives.
4-Methoxybenzamide: Similar structure but lacks the tetrazole and propylphenyl groups, leading to different chemical and biological properties.
N-Phenylbenzamide: Another derivative with a phenyl group instead of the tetrazole and propylphenyl groups.
Uniqueness
Benzamide, 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]- is unique due to the presence of the tetrazole ring and the propyl-substituted phenyl group, which confer distinct chemical reactivity and potential biological activities compared to other benzamide derivatives.
Properties
Molecular Formula |
C24H23N5O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-[2-(4-propylphenyl)tetrazol-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H23N5O2/c1-3-6-17-9-13-19(14-10-17)29-27-23(26-28-29)21-7-4-5-8-22(21)25-24(30)18-11-15-20(31-2)16-12-18/h4-5,7-16H,3,6H2,1-2H3,(H,25,30) |
InChI Key |
BDXJLBIZTFCXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.